molecular formula C18H21NO4 B268606 N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide

N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide

Cat. No. B268606
M. Wt: 315.4 g/mol
InChI Key: XRYCTAAVXYPSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide, also known as EPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. EPPB is a small molecule inhibitor that has shown promise in a variety of applications, including cancer research and drug discovery.

Mechanism of Action

The mechanism of action of N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide is complex and involves the inhibition of specific proteins and enzymes. N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including CDK4 and CDK6. N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide has also been shown to inhibit the activity of the enzyme GSK3β, which is involved in a variety of disease processes.
Biochemical and Physiological Effects
N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on specific enzymes and proteins, N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide has also been shown to inhibit the migration and invasion of cancer cells, which can help to prevent the spread of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide in lab experiments is its specificity. N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide has been shown to selectively inhibit specific enzymes and proteins, which can help to reduce the risk of off-target effects. However, one of the limitations of using N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.

Future Directions

There are several potential future directions for research on N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide. One area of interest is the development of more potent and selective N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide analogs, which could be used in a variety of applications. Another area of interest is the development of N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide-based therapies for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide is a complex process that involves several steps. One of the most common methods for synthesizing N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide is through a reaction between 2-methoxybenzoic acid and 4-(2-ethoxyethoxy)aniline in the presence of a coupling agent. The resulting compound is then purified through a series of chromatography steps to yield pure N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide.

Scientific Research Applications

N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide has been studied extensively for its potential use in scientific research. One of the most promising applications of N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide is in cancer research. Studies have shown that N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide can inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide has also been studied for its potential use in drug discovery, as it has been shown to inhibit the activity of a variety of enzymes involved in disease processes.

properties

Product Name

N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C18H21NO4/c1-3-22-12-13-23-15-10-8-14(9-11-15)19-18(20)16-6-4-5-7-17(16)21-2/h4-11H,3,12-13H2,1-2H3,(H,19,20)

InChI Key

XRYCTAAVXYPSIL-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Canonical SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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